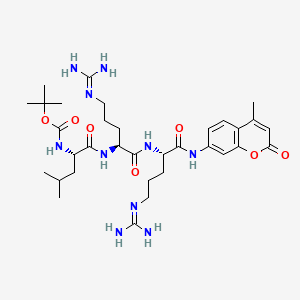
10-(2-(Diethylamino)propionyl)phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AS-1397 refers to a continuous hot-dip metallic coated steel sheet and strip. Specifically, it deals with coatings of zinc and zinc alloyed with aluminum and magnesium . These coatings enhance the material’s corrosion resistance and provide durability in various applications.
Preparation Methods
The production of AS-1397 involves hot-dip coating processes. Here are the key steps:
Hot-Dip Coating: The steel sheet or strip is immersed in a bath of molten zinc or a zinc-aluminum-magnesium alloy. The coating adheres to the surface, forming a protective layer.
Alloy Composition: AS-1397 specifies the use of zinc alloyed with aluminum and magnesium. The exact composition depends on the desired properties.
Chemical Reactions Analysis
AS-1397 undergoes several reactions:
Oxidation: The zinc in the coating reacts with oxygen, forming zinc oxide (ZnO), which acts as a barrier against further oxidation.
Reduction: In corrosive environments, zinc sacrificially corrodes, protecting the underlying steel.
Substitution: The alloying elements (aluminum and magnesium) enhance corrosion resistance and alter the coating’s properties.
Common reagents include zinc baths, aluminum, and magnesium alloys. The major products are the coated steel sheets and strips used in construction, automotive, and other industries.
Scientific Research Applications
AS-1397 finds applications in:
Construction: Roofing, cladding, and structural components.
Automotive: Body panels, chassis, and underbody parts.
Industry: Corrugated sheets, pipes, and electrical enclosures.
Mechanism of Action
The protective mechanism involves:
Barrier Effect: The coating physically shields the steel from environmental factors.
Galvanic Protection: Zinc corrodes preferentially, safeguarding the steel substrate.
Comparison with Similar Compounds
AS-1397 stands out due to its specific alloy composition (zinc-aluminum-magnesium). Similar compounds include traditional zinc-coated steel (without alloying) and other metallic coatings.
Properties
IUPAC Name |
2-(diethylamino)-1-phenothiazin-10-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-4-20(5-2)14(3)19(22)21-15-10-6-8-12-17(15)23-18-13-9-7-11-16(18)21/h6-14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEWCMMSOWEHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
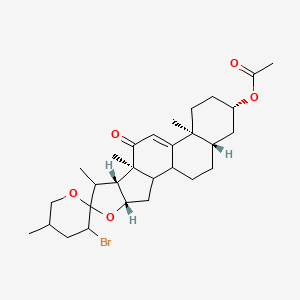
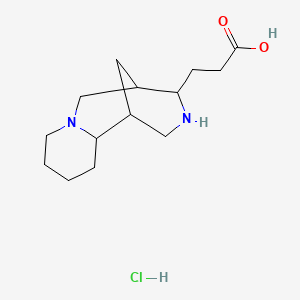

![2-Benzo[a]anthracen-12-yl-1-benzothiophene](/img/structure/B10814641.png)
![1-[6-(Triphenylmethoxy)hexyl]thymine](/img/structure/B10814643.png)
![2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10814648.png)
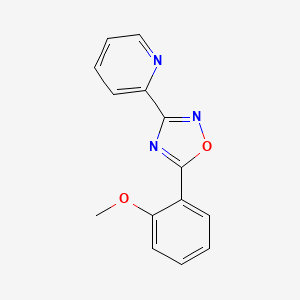

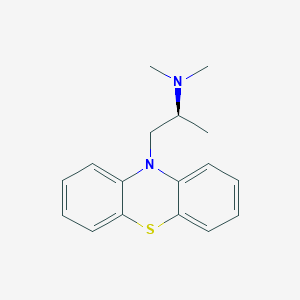
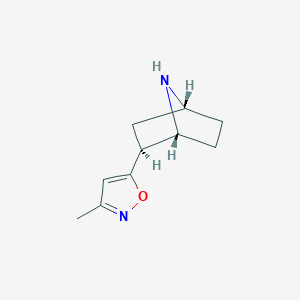
![4-[4-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde](/img/structure/B10814676.png)
![(1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814700.png)
![[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B10814706.png)
